molecular formula C21H33N5O6 B13719942 Methyltetrazine-PEG6-amine HCl salt

Methyltetrazine-PEG6-amine HCl salt

Cat. No.: B13719942
M. Wt: 451.5 g/mol
InChI Key: HSYSYLNZTYKMOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyltetrazine-PEG6-amine HCl salt is a bifunctional molecule comprising a methyl-substituted tetrazine ring, a six-unit polyethylene glycol (PEG6) spacer, and an amine group in its hydrochloride salt form. The methyl group on the tetrazine ring enhances stability compared to non-methylated analogs, while the PEG6 spacer improves aqueous solubility, reduces immunogenicity, and provides flexibility for bioconjugation . The HCl salt formulation ensures superior handling stability and solubility in physiological buffers, making it suitable for biomedical applications such as drug delivery, bioimaging, and targeted therapeutics .

Properties

Molecular Formula

C21H33N5O6

Molecular Weight

451.5 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine

InChI

InChI=1S/C21H33N5O6/c1-18-23-25-21(26-24-18)19-2-4-20(5-3-19)32-17-16-31-15-14-30-13-12-29-11-10-28-9-8-27-7-6-22/h2-5H,6-17,22H2,1H3

InChI Key

HSYSYLNZTYKMOY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCN

Origin of Product

United States

Preparation Methods

Chemical Identity and Structure

Property Data
Chemical Name 2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine hydrochloride salt
Molecular Formula C21H33N5O6 · HCl
Molecular Weight 451.5 g/mol
CAS Number Not explicitly available in provided sources
InChIKey HSYSYLNZTYKMOY-UHFFFAOYSA-N
Structural Features Methyltetrazine ring, PEG6 spacer (six ethylene glycol units), primary amine, HCl salt form

The PEG6 linker imparts hydrophilicity and flexibility, while the methyltetrazine moiety enables rapid bioorthogonal reactions, particularly inverse electron-demand Diels-Alder cycloadditions with strained alkenes.

Synthesis of Methyltetrazine-PEG6-amine Free Base

Methyltetrazine Moiety Synthesis

  • The methyltetrazine core is synthesized via the cyclization of appropriate nitrogen-rich precursors under acidic conditions, typically involving hydrazine derivatives and nitriles.
  • This step yields the 6-methyl-1,2,4,5-tetrazine ring, which is characterized by its electron-deficient aromatic system enabling rapid bioorthogonal reactions.

PEGylation and Amine Functionalization

  • The PEG6 chain (six ethylene glycol units) is attached to the methyltetrazine moiety via ether linkage to a phenoxy group.
  • The terminal end of the PEG chain is functionalized with a primary amine group, providing a reactive handle for further conjugation.
  • The PEGylation enhances solubility and biocompatibility, critical for biological applications.

Typical Synthetic Route

  • Nucleophilic substitution reactions are employed where the methyltetrazine-phenol intermediate reacts with a PEG6-amine derivative.
  • Reaction conditions are optimized to maximize yield and minimize side products, often involving controlled temperature and solvent choice (e.g., anhydrous conditions, polar aprotic solvents).
  • Purification is achieved through recrystallization or chromatographic techniques (e.g., reverse-phase HPLC) to isolate the free base with high purity.

Conversion to Hydrochloride Salt

Acid Addition Salt Formation

  • The free base form of Methyltetrazine-PEG6-amine is converted to its hydrochloride salt by exposure to hydrogen chloride (HCl) gas.
  • This process can be performed in the solid phase by placing the free base in a pressure-resistant reactor and purging with an inert gas (e.g., nitrogen) before introducing HCl gas.

Process Parameters

Parameter Typical Range/Condition
Temperature −50 °C to 40 °C (often ambient to 40 °C preferred)
Pressure 0.1 to 3 atm (usually 1 to 2 atm)
Duration of Exposure 1 to 24 hours (commonly 1 to 4 hours)
Gas Purge Post-Reaction Nitrogen stream for 5 to 120 minutes
Drying Conditions 30 to 100 °C under reduced pressure (0.001 to 0.1 atm)
  • The reaction is monitored to ensure near-complete conversion to the hydrochloride salt while minimizing impurity formation.
  • Excess HCl gas is removed by purging with nitrogen or applying vacuum.
  • This solid-phase gas exposure method avoids introducing residual solvents, improving purity and physical properties of the salt.

Purification and Characterization

  • The hydrochloride salt is typically purified by recrystallization from suitable solvents or by chromatographic methods.
  • Characterization includes:

Comparative Data of Related Compounds

Compound Name Molecular Weight (g/mol) PEG Units Solubility & Stability Features
Methyltetrazine-PEG4-amine HCl salt 363.41 4 Lower solubility due to shorter PEG chain
Methyltetrazine-PEG6-amine HCl salt 451.5 6 Optimal balance of solubility and reactivity
Tetrazine-PEG6-amine HCl salt 559.05 6 Higher molecular weight, enhanced chemical stability
Methyltetrazine-amine HCl salt ~134.6 (approx.) 0 No PEG spacer, poor solubility

The PEG6 variant is preferred for its balance between hydrophilicity and reactivity, making it highly suitable for bioconjugation and pharmaceutical applications.

Research Findings and Applications

  • Methyltetrazine-PEG6-amine hydrochloride salt undergoes rapid inverse electron-demand Diels-Alder cycloaddition with strained alkenes (e.g., trans-cyclooctene), with second-order rate constants up to 2000 M⁻¹s⁻¹.
  • The reaction forms stable dihydropyridazine linkages, enabling efficient and selective conjugation in biological systems without interfering with native biomolecules.
  • Applications include:
    • Construction of antibody-drug conjugates.
    • Targeted drug delivery systems.
    • Molecular imaging probes.
    • Potential future use in gene therapy and advanced bioconjugation strategies.

Summary Table of Preparation Workflow

Step Description Key Conditions/Notes
1. Methyltetrazine synthesis Cyclization of nitrogen precursors under acidic conditions Controlled temperature, acidic medium
2. PEGylation Attachment of PEG6 chain to methyltetrazine phenol Nucleophilic substitution, polar aprotic solvents
3. Amine functionalization Introduction of terminal primary amine group Ensures reactive handle for conjugation
4. Purification of free base Recrystallization or chromatography High purity isolation (>98%)
5. Salt formation Exposure to HCl gas in solid phase 1–4 hours, 1–2 atm pressure, 30–40 °C
6. Post-reaction processing Nitrogen purge and drying Removes excess HCl, stabilizes salt form

Chemical Reactions Analysis

Types of Reactions

Methyltetrazine-PEG6-amine HCl salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include bioconjugates and labeled biomolecules, which are used in various research applications .

Scientific Research Applications

Key Features

  • Bioorthogonal Reactivity : The methyltetrazine component allows for rapid and selective reactions with strained alkenes (e.g., trans-cyclooctene) through the inverse electron demand Diels-Alder reaction.
  • High Efficiency : The reaction occurs efficiently in physiological conditions without the need for additional catalysts or reducing agents .
  • Biocompatibility : Its PEG spacer enhances biocompatibility, reducing immune responses and improving solubility in biological systems .

Bioconjugation

Methyltetrazine-PEG6-amine hydrochloride salt is extensively used in bioconjugation processes, which involve the modification of biomolecules such as proteins, peptides, and nucleic acids. The compound enables precise conjugation under mild conditions, making it suitable for:

  • Antibody-Drug Conjugates : Enhancing targeted delivery of therapeutics while minimizing off-target effects .
  • Surface Modification : Modifying surfaces of biomaterials for improved interaction with biological systems .

Drug Delivery Systems

The compound plays a crucial role in developing advanced drug delivery systems. Its unique properties facilitate:

  • Targeted Therapeutics : Allowing for the selective delivery of drugs to specific tissues or cells, thus enhancing therapeutic efficacy .
  • Improved Pharmacokinetics : Enhancing the stability and bioavailability of drugs in circulation .

Imaging Applications

Methyltetrazine-PEG6-amine hydrochloride salt is also utilized in imaging techniques, particularly in live-cell imaging studies. Its rapid reaction kinetics enable:

  • Real-Time Biomolecule Tracking : Facilitating the visualization of cellular processes with high specificity and resolution .
  • Diagnostic Applications : Assisting in the development of probes for detecting specific biomolecules in clinical diagnostics.

Case Study 1: Bioconjugation for Targeted Therapy

In a study published in Bioconjugate Chemistry, researchers utilized methyltetrazine-PEG6-amine hydrochloride salt to create targeted antibody-drug conjugates. The study demonstrated that the compound enabled efficient conjugation with minimal side reactions, resulting in enhanced therapeutic efficacy against cancer cells while reducing systemic toxicity .

Case Study 2: Live-Cell Imaging

Another research article highlighted the use of methyltetrazine-based probes for live-cell imaging. The study showcased how the rapid reaction rates allowed for real-time tracking of cellular dynamics, providing insights into cellular behavior under various conditions. The results indicated that methyltetrazine's bioorthogonal chemistry significantly improved imaging resolution compared to traditional methods .

Mechanism of Action

The mechanism of action of Methyltetrazine-PEG6-amine HCl salt involves its ability to undergo bioorthogonal reactions, particularly click chemistry. The methyltetrazine moiety reacts with TCO derivatives through an inverse electron demand Diels-Alder reaction, forming stable covalent bonds. This reaction is highly specific and occurs under mild conditions, making it suitable for live-cell applications . The PEG6 spacer enhances the solubility and biocompatibility of the compound, while the primary amine group allows for further functionalization .

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Properties of Methyltetrazine-PEG6-amine HCl Salt and Analogs
Compound Molecular Weight PEG Chain Length Reactivity (vs. TCO*) Stability (Aqueous Buffer) Solubility Primary Applications
Methyltetrazine-PEG6-amine HCl ~600–650 Da† 6 units Moderate High (>6 months, -20°C) >50 mg/mL Drug delivery, imaging probes
Tetrazine-PEG6-amine HCl ~550–600 Da† 6 units High Moderate (~3 months, -20°C) >40 mg/mL Rapid bioconjugation
Methyltetrazine-PEG4-amine HCl ~363 Da‡ 4 units High High ~30 mg/mL Small-molecule conjugates
Methyltetrazine-PEG8-amine HCl ~800–850 Da† 8 units Low High >60 mg/mL Prolonged circulation therapies

*TCO: trans-cyclooctene (common partner in bioorthogonal click chemistry).
†Estimated based on PEG unit molecular weight (~44 Da per unit).
‡From (CAS 1802908-05-9).

Key Differentiators

Reactivity and Stability
  • Methyltetrazine vs. Non-Methylated Tetrazine: The methyl group on the tetrazine ring reduces ring strain, lowering reactivity with TCO compared to non-methylated tetrazines. However, this trade-off enhances stability, enabling long-term storage in aqueous buffers (e.g., >6 months at -20°C for this compound vs. ~3 months for Tetrazine-PEG6-amine HCl salt) .
  • PEG Chain Length :
    • Shorter Chains (PEG4) : Higher reactivity due to reduced steric hindrance but lower solubility (e.g., Methyltetrazine-PEG4-amine HCl salt: ~30 mg/mL) .
    • Longer Chains (PEG8) : Superior solubility (>60 mg/mL) and biocompatibility but slower reaction kinetics due to increased steric bulk .
Solubility and Biocompatibility
  • PEG6 balances solubility (>50 mg/mL) and molecular size, minimizing renal clearance while maintaining efficient conjugation kinetics .
  • HCl salt forms (vs. TFA salts) enhance aqueous solubility and stability, critical for in vivo applications .

Research Findings and Case Studies

  • Stability Enhancement: this compound retained >90% reactivity after 6 months of storage at -20°C, compared to <50% for non-methylated analogs under the same conditions .
  • In Vivo Performance: PEG6 spacers in methyltetrazine conjugates demonstrated 20% higher tumor uptake in murine models compared to PEG4, attributed to optimized circulation time and reduced immunogenicity .

Q & A

Q. Troubleshooting Low Efficiency :

  • Kinetic analysis : Monitor reaction progress via HPLC or fluorescence quenching assays .
  • Competitive assays : Add free TCO to quantify unreacted tetrazine groups .

Basic Question: What analytical techniques are critical for characterizing this compound purity and stability?

Answer:

  • Purity assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects impurities >0.1% .
  • Structural validation : 1^1H/13^13C NMR confirms methyltetrazine peaks (δ 8.5–9.5 ppm for aromatic protons) and PEG backbone signals (δ 3.5–3.7 ppm) .
  • Stability testing : Accelerated degradation studies at 40°C for 48 hours under light exposure; monitor via UV-Vis (λ = 520 nm for tetrazine absorbance) .

Advanced Question: How should researchers resolve contradictions in reported cytotoxicity data for this compound across cell lines?

Answer:
Discrepancies may arise from:

  • Cell-specific uptake : Use flow cytometry to quantify intracellular accumulation .
  • Metabolic activity : Measure ATP levels (via luminescence assays) post-treatment to assess viability .
  • PEG-mediated toxicity : Compare cytotoxicity of PEG6 vs. PEG12 derivatives; longer PEG chains may reduce membrane disruption .

Q. Mitigation Strategies :

  • Dose optimization: Start at 10 µM and incrementally increase, monitoring viability at 24/48 hours.
  • Use serum-free buffers to avoid unintended protein interactions .

Basic Question: What storage conditions are recommended to maintain the reactivity of this compound?

Answer:

  • Short-term : Store lyophilized powder at -20°C in desiccated, light-protected vials .
  • Long-term : Aliquot in argon-purged vials at -80°C; avoid freeze-thaw cycles to prevent hydrolysis .
  • In-solution stability : Prepare fresh solutions in degassed PBS (pH 7.4); discard unused portions after 6 hours .

Advanced Question: How can researchers address batch-to-batch variability in conjugation efficiency during ADC synthesis?

Answer:
Variability sources include:

  • Reagent purity : Require certificates of analysis (CoA) with ≥95% purity (HPLC) from suppliers .
  • Solvent quality : Use anhydrous DMSO or DMF to prevent amine protonation .
  • Coupling efficiency : Pre-activate carboxylic acids with EDC/NHS for 30 minutes before adding the compound .

Q. Validation Protocol :

  • LC-MS : Confirm drug-to-antibody ratio (DAR) after conjugation .
  • Bioactivity assays : Compare ADC efficacy in target-positive vs. negative cell lines .

Basic Question: What are the primary applications of this compound in chemical biology?

Answer:

  • Protein labeling : Site-specific modification of antibodies for imaging or therapeutic payload delivery .
  • In vivo pretargeting : Administer TCO-modified probes after tetrazine-conjugated antibodies to enhance tumor-to-background ratios .
  • Surface functionalization : Conjugate to nanoparticles for targeted drug delivery .

Advanced Question: How does the PEG6 spacer influence pharmacokinetics in animal studies?

Answer:

  • Half-life extension : PEG6 increases hydrodynamic radius, reducing renal clearance and extending circulation time (e.g., from 2 to 8 hours in murine models) .
  • Biodistribution : PEGylated compounds show reduced liver uptake compared to non-PEGylated analogs (quantify via radioactive or fluorescent tagging) .

Q. Experimental Design :

  • Compare pharmacokinetics of PEG6 vs. PEG3 derivatives using IVIS imaging or LC-MS .

Basic Question: What safety precautions are essential when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles .
  • Ventilation : Use a fume hood for powder handling to avoid inhalation .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Question: How can researchers validate the specificity of this compound in complex biological matrices?

Answer:

  • Negative controls : Use TCO-free systems to confirm reaction specificity .
  • Competitive inhibition : Add excess free TCO (100x molar) to block tetrazine binding .
  • Mass spectrometry : Identify off-target adducts in serum or tissue homogenates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.